molecular formula C7H5Cl2IS B14025028 (3,5-Dichloro-4-iodophenyl)(methyl)sulfane

(3,5-Dichloro-4-iodophenyl)(methyl)sulfane

Cat. No.: B14025028
M. Wt: 318.99 g/mol
InChI Key: ACPVPWGECOZHCQ-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-iodophenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of chlorine, iodine, and sulfur atoms attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to facilitate the cross-coupling of aryl halides with organoboron compounds .

Industrial Production Methods

Industrial production of (3,5-Dichloro-4-iodophenyl)(methyl)sulfane may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-4-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dichloro-4-iodophenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The sulfur atom can form bonds with various biomolecules, while the iodine and chlorine atoms can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dichloro-4-iodophenyl)(methyl)sulfane is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. This combination of halogens is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H5Cl2IS

Molecular Weight

318.99 g/mol

IUPAC Name

1,3-dichloro-2-iodo-5-methylsulfanylbenzene

InChI

InChI=1S/C7H5Cl2IS/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3

InChI Key

ACPVPWGECOZHCQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C(=C1)Cl)I)Cl

Origin of Product

United States

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